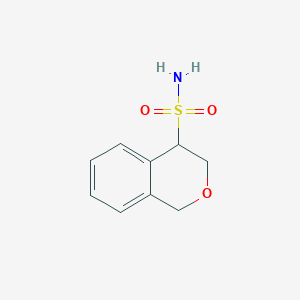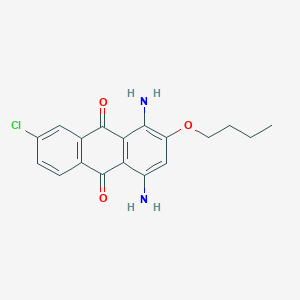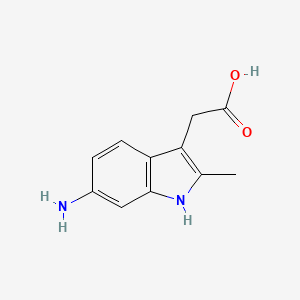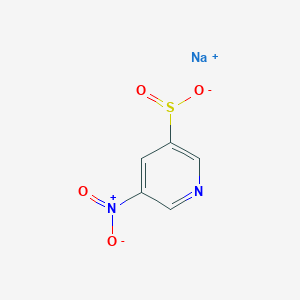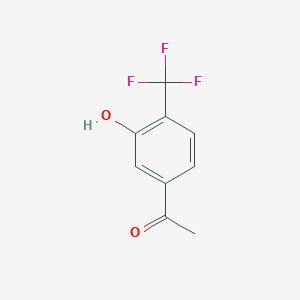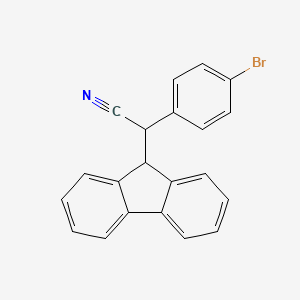![molecular formula C24H29NO B13125526 1'-(Diphenylamino)[1,1'-bi(cyclohexane)]-2-one CAS No. 140679-53-4](/img/structure/B13125526.png)
1'-(Diphenylamino)[1,1'-bi(cyclohexane)]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-(Diphenylamino)-[1,1’-bi(cyclohexan)]-2-one is a complex organic compound characterized by its unique structure, which includes a diphenylamino group attached to a bicyclohexane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(Diphenylamino)-[1,1’-bi(cyclohexan)]-2-one typically involves multi-step organic reactions. One common method includes the reaction of diphenylamine with a suitable cyclohexanone derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1’-(Diphenylamino)-[1,1’-bi(cyclohexan)]-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s behavior.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1’-(Diphenylamino)-[1,1’-bi(cyclohexan)]-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and organic electronics
Wirkmechanismus
The mechanism by which 1’-(Diphenylamino)-[1,1’-bi(cyclohexan)]-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s diphenylamino group plays a crucial role in its reactivity and binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
1,1’-Bi(cyclohexane)-1,1’-diol: This compound shares a similar bicyclohexane core but differs in functional groups, leading to different chemical properties and applications.
Bicyclo[2.1.1]hexane derivatives:
Uniqueness: 1’-(Diphenylamino)-[1,1’-bi(cyclohexan)]-2-one stands out due to its diphenylamino group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Eigenschaften
CAS-Nummer |
140679-53-4 |
|---|---|
Molekularformel |
C24H29NO |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
2-[1-(N-phenylanilino)cyclohexyl]cyclohexan-1-one |
InChI |
InChI=1S/C24H29NO/c26-23-17-9-8-16-22(23)24(18-10-3-11-19-24)25(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-2,4-7,12-15,22H,3,8-11,16-19H2 |
InChI-Schlüssel |
WHIFNVVOFUWZOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2CCCCC2=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




